molecular formula C10H13NO4 B15253516 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

Cat. No.: B15253516
M. Wt: 211.21 g/mol
InChI Key: OWPQSMXVJHTQCE-UHFFFAOYSA-N
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Description

5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol This compound features a pyrrolidine ring substituted with hydroxy and hydroxymethyl groups, attached to a furan ring with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with a pyrrolidine derivative under specific conditions to introduce the hydroxy and hydroxymethyl groups . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

5-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO4/c12-5-8-1-2-9(15-8)11-4-3-10(14,6-11)7-13/h1-2,5,13-14H,3-4,6-7H2

InChI Key

OWPQSMXVJHTQCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(CO)O)C2=CC=C(O2)C=O

Origin of Product

United States

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